(Z)-4-oxo-2-(2-(1-phenylethylidene)hydrazinyl)-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid
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Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of hydrazine hydrate . For instance, cyanoacetic acid hydrazide was obtained by careful addition of hydrazine hydrate to ethyl cyanoacetate in ethanol with stirring at 0°C .Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied. For example, cyanoacetic acid hydrazide can act as an ambident nucleophile, that is, as both an N- and a C-nucleophile .Scientific Research Applications
Synthesis and Biological Activity
The compound of interest has been explored in various research contexts, focusing on the synthesis and biological activity of related compounds, primarily targeting antimicrobial effects. The synthesis process often involves the condensation of specific acids with hydrazine hydrate, leading to a series of derivatives that exhibit antibacterial activity against a range of microorganisms. For example, derivatives synthesized from 2-aminobenzothiazole-6-carboxylic acid showed good to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, although they did not exhibit significant antifungal activity (Chavan & Pai, 2007). Similarly, pyridazine derivatives demonstrated antimicrobial activity, suggesting potential as novel drugs (El-Mariah, Hosny, & Deeb, 2006). The application of microwave-assisted techniques in synthesizing heterocyclic dicarboxylic acids resulted in compounds with superior antibacterial and antifungal efficacy compared to reference drugs (Dabholkar & Parab, 2011).
Innovative Coumarin Derivatives
The development of innovative coumarin derivatives containing the thiazolidin-4-one ring has been explored for their biological properties, indicating a structured approach towards synthesizing compounds with specific biological activities (Ramaganesh, Bodke, & Venkatesh, 2010). These efforts underscore the potential of such compounds in contributing to the development of new antibacterial and antifungal agents.
Antimicrobial Agents from Mannich Base
Another study focused on the synthesis of formazans from a Mannich base derived from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, which demonstrated moderate antimicrobial activity against several pathogenic strains, showcasing the potential of these compounds as antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
Properties
IUPAC Name |
(2Z)-4-oxo-2-[(Z)-1-phenylethylidenehydrazinylidene]-1,3-thiazinane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-8(9-5-3-2-4-6-9)15-16-13-14-11(17)7-10(20-13)12(18)19/h2-6,10H,7H2,1H3,(H,18,19)(H,14,16,17)/b15-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRAGBLQCRBEBH-NVNXTCNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C1NC(=O)CC(S1)C(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/N=C\1/NC(=O)CC(S1)C(=O)O)/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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